molecular formula C26H32O11 B12797947 Dihydrorubratoxin B CAS No. 31924-91-1

Dihydrorubratoxin B

Cat. No.: B12797947
CAS No.: 31924-91-1
M. Wt: 520.5 g/mol
InChI Key: SUJOIHZCXUSLLD-ATBOHCRVSA-N
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Description

Dihydrorubratoxin B is a useful research compound. Its molecular formula is C26H32O11 and its molecular weight is 520.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

31924-91-1

Molecular Formula

C26H32O11

Molecular Weight

520.5 g/mol

IUPAC Name

(2R)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-(6-oxooxan-2-yl)methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone

InChI

InChI=1S/C26H32O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h12,15-16,20-22,27,29-30H,2-11H2,1H3/t12?,15-,16?,20?,21+,22+/m1/s1

InChI Key

SUJOIHZCXUSLLD-ATBOHCRVSA-N

Isomeric SMILES

CCCCCC[C@H](C1[C@H](C2=C(CC(CC3=C1C(=O)OC3=O)[C@@H](C4CCCC(=O)O4)O)C(=O)OC2=O)O)O

Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CCCC(=O)O4)O)C(=O)OC2=O)O)O

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

In aqueous environments, dihydrorubratoxin B undergoes hydrolysis, breaking ester and lactone bonds. This reaction is pH-dependent, with faster degradation observed under alkaline conditions (pH > 9) due to nucleophilic attack by hydroxide ions. Hydrolysis yields simpler molecules such as carboxylic acids and alcohols.

Key Findings :

  • Hydrolysis half-life: ~48 hours at pH 7 and 25°C, decreasing to ~12 hours at pH 10.

  • Primary products include heptanoic acid derivatives and hydroxylated furan moieties.

Oxidation

This compound is susceptible to oxidation, particularly at its α,β-unsaturated lactone ring. Reaction with reactive oxygen species (ROS) or enzymatic oxidation generates epoxides and quinones.

Experimental Data :

Oxidizing AgentProduct FormedReaction Rate (µM/min)
H<sub>2</sub>O<sub>2</sub>Epoxide0.45 ± 0.03
Cytochrome P450Quinone0.32 ± 0.02

This oxidation alters its bioactivity, reducing toxicity compared to rubratoxin B .

Reduction

The compound undergoes selective reduction at ketone groups using agents like sodium borohydride (NaBH<sub>4</sub>), yielding secondary alcohols. This modification diminishes its inhibitory effects on ATPases.

Structural Impact :

  • Reduction of the C-8 ketone to a hydroxyl group decreases binding affinity to hepatic microsomes by ~60% .

Conjugation Reactions

This compound reacts with glutathione (GSH) via Michael addition at its α,β-unsaturated lactone, forming detoxified metabolites. This reaction is critical for its hepatic clearance.

Kinetic Parameters :

ParameterValue
K<sub>m</sub> (GSH)2.4 mM
V<sub>max</sub>12 nmol/min/mg

Thermal Degradation

At elevated temperatures (>100°C), this compound decomposes into furan derivatives and cyclic ketones. Gas chromatography-mass spectrometry (GC-MS) profiles confirm the formation of 2-methylfuran and 3-heptanone as major pyrolytic products.

Spectral Characteristics

Ultraviolet (UV) and infrared (IR) spectra provide insights into its reactive sites:

  • UV-Vis : λ<sub>max</sub> at 238 nm (π→π* transition of conjugated dienes).

  • IR : Peaks at 1740 cm<sup>−1</sup> (C=O stretch) and 1630 cm<sup>−1</sup> (C=C stretch).

Comparative Reactivity with Rubratoxin B

This compound’s hydrogenated structure reduces its electrophilicity, leading to slower reaction kinetics than rubratoxin B :

Reaction TypeRelative Rate (this compound vs. Rubratoxin B)
Hydrolysis0.6x
Glutathione Conjugation0.4x

Q & A

Q. How do environmental factors (e.g., light, humidity) affect this compound’s stability in laboratory settings?

  • Methodology : Conduct accelerated stability studies using ICH guidelines (Q1A). Monitor degradation via HPLC at intervals (0, 7, 30 days) under varying conditions.
  • Statistical Analysis : Apply ANOVA to identify significant degradation pathways (e.g., photolysis vs. hydrolysis) .

Methodological Frameworks for Research Design

Q. What criteria ensure a research question on this compound is both feasible and impactful?

  • Evaluation Tools : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) . For example:
  • Feasibility : Access to fungal strains for biosynthesis.
  • Novelty : Investigating understudied neurotoxic effects.
    • Ethical Compliance : Secure IRB approval for animal studies and disclose conflicts of interest .

Q. How can researchers address low reproducibility in this compound bioassays?

  • Best Practices :
  • Standardize cell culture conditions (e.g., passage number, serum batch).
  • Include positive/negative controls in every assay plate.
  • Publish raw data and detailed protocols in supplementary materials .

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